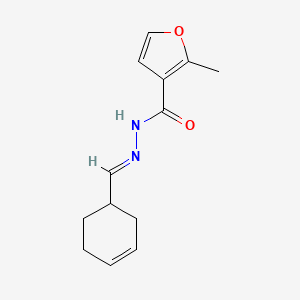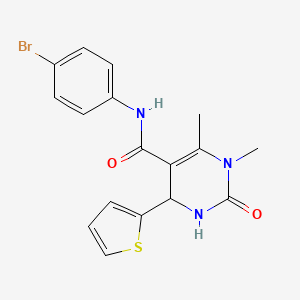
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is a chemical compound used in scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in insulin signaling and glucose homeostasis.
Mécanisme D'action
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is a potent inhibitor of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide, an enzyme that negatively regulates insulin signaling by dephosphorylating insulin receptor substrate-1 (IRS-1). By inhibiting 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide, 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide enhances insulin signaling, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling, 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide has been shown to modulate other signaling pathways involved in metabolism and inflammation. It has been demonstrated to activate AMP-activated protein kinase (AMPK), a key regulator of energy metabolism, and to inhibit nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is its potency and selectivity for 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide inhibition. This makes it a useful tool for studying the role of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide in insulin signaling and glucose homeostasis. However, its high potency may also lead to off-target effects and toxicity at higher doses, which should be taken into consideration when designing experiments.
Orientations Futures
Future research on 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide could focus on several areas, including:
1. Development of more potent and selective 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide inhibitors based on the structure of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide.
2. Investigation of the effects of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide on other metabolic and inflammatory pathways, and its potential therapeutic applications in related diseases.
3. Examination of the pharmacokinetics and toxicity of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide in vivo, and its potential for clinical development.
4. Exploration of the molecular mechanisms underlying the effects of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide on insulin signaling and glucose metabolism, and its potential for identifying novel targets for drug development.
Conclusion:
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide is a potent and selective inhibitor of 3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide with potential therapeutic applications in type 2 diabetes and obesity. Its mechanism of action involves enhancing insulin signaling and modulating other metabolic and inflammatory pathways. Future research on this compound could lead to the development of novel therapies for these diseases.
Applications De Recherche Scientifique
3-chloro-N'-(2-furylmethylene)-1-benzothiophene-2-carbohydrazide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of insulin resistance. Additionally, it has been demonstrated to reduce body weight and adiposity in obese mice.
Propriétés
IUPAC Name |
3-chloro-N-[(E)-furan-2-ylmethylideneamino]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-12-10-5-1-2-6-11(10)20-13(12)14(18)17-16-8-9-4-3-7-19-9/h1-8H,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZUKZZSKIPRFD-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NN=CC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N/N=C/C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3857094.png)
![4-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B3857104.png)

![3-[(3-acetylphenyl)imino]-2-(4-methoxyphenyl)-1-indanone](/img/structure/B3857108.png)


![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B3857120.png)
![ethyl 4-[(3,4-difluorophenyl)amino]-1-piperidinecarboxylate](/img/structure/B3857121.png)


![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2-phenylacetamide](/img/structure/B3857173.png)
![1-[2-(mesityloxy)ethyl]-1H-imidazole](/img/structure/B3857180.png)